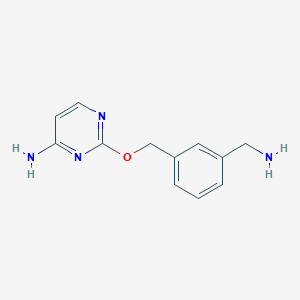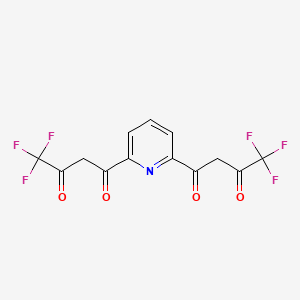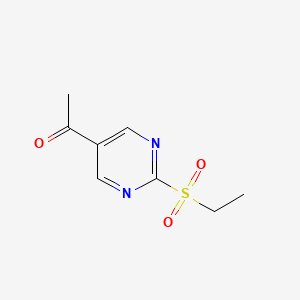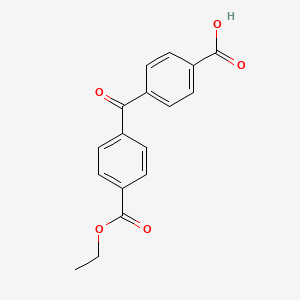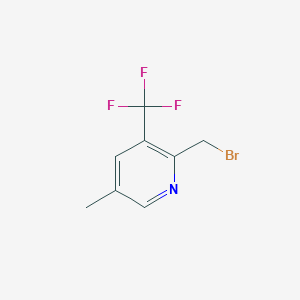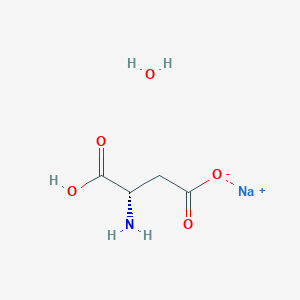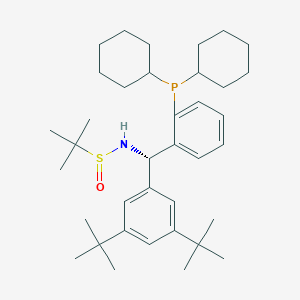
(R)-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and a dicyclohexylphosphane moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the sulfinamide moiety and the introduction of the dicyclohexylphosphane group. The reaction conditions often require the use of strong bases, such as sodium hydride, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phosphane derivatives. These products can be further utilized in various chemical transformations and applications.
Applications De Recherche Scientifique
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The dicyclohexylphosphane moiety can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
Malonic acid: A dicarboxylic acid with similar reactivity.
Radium coordination compounds: Complexes with similar coordination chemistry but different applications.
Uniqueness
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its bulky substituents and unique combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a ligand in asymmetric catalysis and its potential biological applications further highlight its uniqueness compared to simpler compounds.
Propriétés
Formule moléculaire |
C37H58NOPS |
|---|---|
Poids moléculaire |
595.9 g/mol |
Nom IUPAC |
N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)34(38-41(39)37(7,8)9)32-22-16-17-23-33(32)40(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-26,30-31,34,38H,10-15,18-21H2,1-9H3/t34-,41?/m0/s1 |
Clé InChI |
ZQVZSZXJJVJALL-YUBUVMJQSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


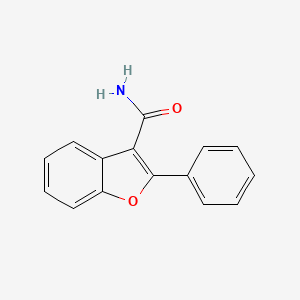

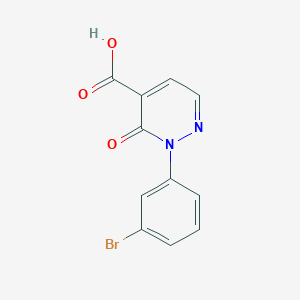
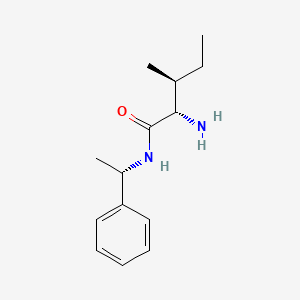
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
![7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)

